3-(Cyclopropylsulfamoyl)thiophene-2-Carboxylic Acid

AmpC β-lactamase Fragment-based drug discovery Competitive inhibition

3-(Cyclopropylsulfamoyl)thiophene-2-carboxylic acid (CAS 923129-16-2) is a low-molecular-weight (247.29 g/mol) sulfonamide-heterocycle fragment that has been co-crystallized with AmpC beta-lactamase (PDB: 4KZA) and kinetically characterized as a competitive inhibitor. It was identified as Fragment 48 in a combined empirical–computational fragment screen that integrated NMR, SPR, X-ray crystallography, and large-scale molecular docking against AmpC.

Molecular Formula C8H9NO4S2
Molecular Weight 247.3 g/mol
CAS No. 923129-16-2
Cat. No. B1355663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cyclopropylsulfamoyl)thiophene-2-Carboxylic Acid
CAS923129-16-2
Molecular FormulaC8H9NO4S2
Molecular Weight247.3 g/mol
Structural Identifiers
SMILESC1CC1NS(=O)(=O)C2=C(SC=C2)C(=O)O
InChIInChI=1S/C8H9NO4S2/c10-8(11)7-6(3-4-14-7)15(12,13)9-5-1-2-5/h3-5,9H,1-2H2,(H,10,11)
InChIKeyLMYZTCQLGNOUQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 3-(Cyclopropylsulfamoyl)thiophene-2-Carboxylic Acid (CAS 923129-16-2) for Targeted Fragment-Based Lead Discovery


3-(Cyclopropylsulfamoyl)thiophene-2-carboxylic acid (CAS 923129-16-2) is a low-molecular-weight (247.29 g/mol) sulfonamide-heterocycle fragment that has been co-crystallized with AmpC beta-lactamase (PDB: 4KZA) and kinetically characterized as a competitive inhibitor. It was identified as Fragment 48 in a combined empirical–computational fragment screen that integrated NMR, SPR, X-ray crystallography, and large-scale molecular docking against AmpC [1]. Unlike many screening fragments that show only weak or ambiguous binding, this compound yields a well-defined electron density in the active site and exhibits clear, quantifiable structure–activity relationships (SAR) relative to its closest in-class analogs [1][2].

Why Generic Substitution of 3-(Cyclopropylsulfamoyl)thiophene-2-Carboxylic Acid Risks Losing Binding-Site Orthogonality


Even closely related fragments in the AmpC inhibitor series diverge sharply in binding site preference and functional inhibition. Fragment 44—a close structural analog of 3-(cyclopropylsulfamoyl)thiophene-2-carboxylic acid—binds to a distal surface pocket 25 Å from the catalytic site and fails to inhibit the enzyme, whereas Fragment 48 occupies the catalytic oxyanion hole and acts as a competitive inhibitor (KI = 0.2 mM) [1][2]. Such a dramatic difference in binding mode between near-analogs means that generic substitution with an in-class compound that lacks crystallographically validated target engagement would forfeit the mechanistic reproducibility that makes this fragment valuable for structure-based optimization [1]. The quantified data below establish exactly where the differentiation lies and why it must be preserved in procurement decisions.

Quantitative Differentiation of 3-(Cyclopropylsulfamoyl)thiophene-2-Carboxylic Acid Versus Closest AmpC Fragment Analogs


Competitive Inhibition Potency (KI) Versus Closest Structural Analogs in the AmpC Active Site

3-(Cyclopropylsulfamoyl)thiophene-2-carboxylic acid (Fragment 48) inhibits AmpC β-lactamase with a KI of 0.2 mM (200 μM). Its closest structural analog, Fragment 44, shows a substantially weaker KI of 1.7 mM (1700 μM) [1]. The 8.5-fold difference in inhibition potency is accompanied by a distinct binding mode: Fragment 48 occupies the catalytic oxyanion hole, while Fragment 44 binds at a distal surface site and produces no measurable enzyme inhibition [1][2].

AmpC β-lactamase Fragment-based drug discovery Competitive inhibition

Ligand Efficiency Advantage Over Docking-Derived Fragment Peers

Among the ten docking-derived AmpC inhibitor fragments characterized in the same study, Fragment 48 achieves a ligand efficiency (LE) of 0.34 kcal mol⁻¹ per heavy atom, which is superior to Fragment 50 (LE = 0.24) and Fragment 44 (LE = 0.29), though lower than the most potent fragment (Fragment 54, LE = 0.42) [1]. When cross-referenced with chemical novelty against known AmpC inhibitors, Fragment 48 also exhibits the highest Tanimoto coefficient (Tc = 0.52) among the docking hits, indicating that its chemotype captures pharmacophoric features present in validated AmpC inhibitors [1].

Ligand efficiency Fragment optimization Structure-based drug design

Crystallographic Binding Pose Fidelity and Structural Validation

The crystal structure of Fragment 48 in complex with AmpC (PDB 4KZA, resolution 1.60 Å) closely recapitulates the computationally predicted docking pose with a root-mean-square deviation (RMSD) of only 0.8 Å [1][2]. This contrasts with Fragment 50, where the crystallographic pose deviates from the docking prediction with an RMSD of 2.7 Å, and Fragment 44, where the crystallographic binding site disagrees completely with the docking prediction [1]. A docking pose that is predictive of the experimental structure provides higher confidence for structure-guided elaboration, reducing the risk of pursuing a false binding hypothesis.

X-ray crystallography Binding pose validation Structure-based drug design

Characterized Second-Site Binding as a Prospective Allosteric Vector

The AmpC/Fragment 48 co-crystal structure reveals a second molecule of the same ligand bound at a distal site, albeit with lower occupancy and weaker electron density [1]. This secondary binding event is also observed for Fragment 50 but is absent for Fragment 44, which binds only at the distal site. The presence of dual binding modes for Fragment 48—catalytic site (primary, high occupancy) and distal site (secondary, lower occupancy)—suggests two potential vectors for fragment linking or growing, a feature not available with Fragment 44 (distal only) or Fragment 54 (catalytic site only, but crystal density was insufficient to place the ligand unambiguously) [1][2].

Allosteric binding Fragment elaboration AmpC β-lactamase

Verified Application Scenarios for 3-(Cyclopropylsulfamoyl)thiophene-2-Carboxylic Acid Based on Crystallographic and Inhibition Evidence


Fragment-Based Lead Generation for Class C β-Lactamase Inhibitors

Because 3-(cyclopropylsulfamoyl)thiophene-2-carboxylic acid (Fragment 48) binds with a crystallographically validated pose in the catalytic oxyanion hole of AmpC and competitively inhibits the enzyme with a KI of 0.2 mM, it serves as a structurally characterized starting point for fragment growing or merging programs targeting serine β-lactamases [1]. The 0.8 Å RMSD between predicted and experimental poses gives computational chemists a high-confidence model for virtual enumeration of analogs [1][2].

Chemical Probe for AmpC Active-Site Occupancy in Biophysical Assays

The combination of a well-resolved crystal structure (1.60 Å, PDB 4KZA) and confirmed competitive inhibition enables this fragment to be used as a reference ligand in SPR-based competition assays to screen for novel AmpC binders or to characterize active-site mutations [1][2]. Its moderate affinity (KI = 200 μM) is ideal for fragment-competition formats where higher-affinity probes would mask weaker binders.

Scaffold for Fragment-Linking Strategies Exploiting Dual-Site Occupancy

The crystallographic observation of a secondary distal binding site for Fragment 48—in addition to the primary catalytic site—provides a structural rationale for fragment-linking campaigns [1]. Researchers can link the catalytic-site thiophene-sulfonamide moiety to a distal-site pharmacophore without losing the validated binding mode, a strategy not feasible with the single-site analog Fragment 44 [1].

Benchmarking Ligand Efficiency and Docking Accuracy in Computational Chemistry Workflows

Fragment 48 represents a rare case where a docking-derived hit achieves both a high ligand efficiency (LE = 0.34) and a low docking-to-crystal RMSD (0.8 Å), making it a valuable benchmark set for validating docking algorithms and scoring functions against challenging polar active sites such as β-lactamases [1]. Its quantitative differentiation from Fragment 50 (RMSD 2.7 Å, LE 0.24) provides a clear performance gradient for method development.

Quote Request

Request a Quote for 3-(Cyclopropylsulfamoyl)thiophene-2-Carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.